2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide
Description
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:
- Methoxy group at the 2-position of the benzene ring.
- Methyl groups at the 4- and 5-positions.
- N,N-dipropyl substitution on the sulfonamide nitrogen.
Its molecular formula is inferred as C₁₆H₂₇NO₃S, with a molecular weight of 313.46 g/mol (based on structural analogs in ).
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-8-16(9-7-2)20(17,18)15-11-13(4)12(3)10-14(15)19-5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDDAJNWGUQNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy, dimethyl, and dipropyl substituents. One possible synthetic route is as follows:
Sulfonation: The aromatic precursor, such as 2-methoxy-4,5-dimethylbenzene, is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Substitution: The sulfonyl chloride intermediate is then reacted with dipropylamine under basic conditions to form the final sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of 2-methoxy-4,5-dimethylbenzenesulfonic acid.
Reduction: Formation of 2-methoxy-4,5-dimethyl-N,N-dipropylbenzeneamine.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Scientific Research Applications
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential use as a pharmaceutical agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
4-Methoxy-2,5-dimethyl-N-propylbenzenesulfonamide (CAS: 833438-60-1)
- Molecular Formula: C₁₂H₁₉NO₃S.
- Key Differences :
- Single N-propyl group vs. N,N-dipropyl in the target compound.
- Methyl groups at positions 2 and 5 (vs. 4 and 5 in the target).
- Properties :
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (CAS: 951947-54-9)
- Molecular Formula : C₂₁H₂₅N₂O₇S₂.
- Key Differences :
- Trioxo-thiazolidinyl substituent introduces polar sulfone and cyclic sulfonamide groups.
- Benzyl-methoxy group increases steric bulk and hydrogen-bonding capacity.
- Properties: Higher polarity (logP ~1.8) due to multiple electronegative groups.
N-(2-Hydroxy-3,5-diisopropylphenyl)benzenesulfonamide
- Key Differences :
- Hydroxy group at position 2 (vs. methoxy in the target).
- Diisopropyl groups on the benzene ring create steric hindrance.
- Properties: Quantum-chemical calculations () suggest a higher dipole moment (due to –OH group) and altered HOMO-LUMO gaps, influencing reactivity. Increased acidity (pKa ~8–9) from the phenolic –OH, unlike the non-ionizable methoxy group in the target compound .
Structural and Functional Impact of Substituents
Substituent Effects on Lipophilicity
| Compound | logP (Estimated) | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | 3.5 | 313.46 |
| 4-Methoxy-N-propyl analog | 2.1 | 257.35 |
| Trioxo-thiazolidinyl derivative | 1.8 | 473.62 |
Electronic and Steric Considerations
- Methoxy vs. Hydroxy : Methoxy groups (electron-donating) reduce ring electrophilicity compared to hydroxy groups (electron-withdrawing when deprotonated) .
Biological Activity
2-Methoxy-4,5-dimethyl-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry, particularly as an antibiotic and enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.
The molecular formula for this compound is C₁₅H₁₉N₃O₂S, with a molecular weight of 299.4 g/mol. The synthesis typically involves sulfonation of an aromatic precursor followed by substitution reactions to introduce the methoxy, dimethyl, and dipropyl groups.
Synthetic Route
- Sulfonation : An aromatic precursor (e.g., 2-methoxy-4,5-dimethylbenzene) is treated with sulfur trioxide or chlorosulfonic acid.
- Substitution : The resulting sulfonyl chloride is reacted with dipropylamine under basic conditions to yield the final product.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The compound's structural features may enhance its efficacy against specific bacterial strains.
Case Studies and Experimental Data
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-4,5-dimethylbenzenesulfonamide | Lacks dipropyl groups | Reduced solubility and activity |
| 4,5-Dimethyl-N,N-dipropylbenzenesulfonamide | Lacks methoxy group | Altered reactivity |
| 2-Methoxy-N,N-dipropylbenzenesulfonamide | Lacks dimethyl groups | Changes in steric properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
